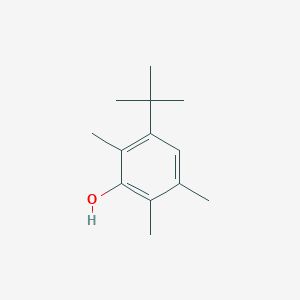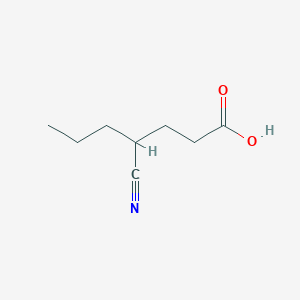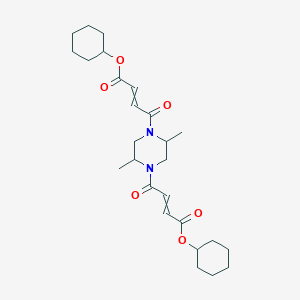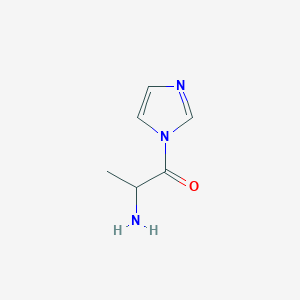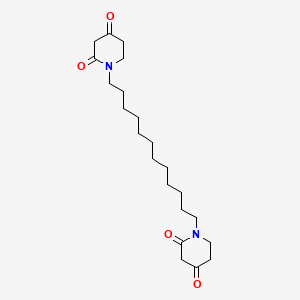![molecular formula C12H12O2 B14362826 6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one CAS No. 92841-24-2](/img/structure/B14362826.png)
6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is an organic compound belonging to the biphenyl family. This compound is characterized by a hydroxyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of the hydroxyl group and the dihydro structure makes this compound unique in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl or substituted biphenyl derivatives.
Reduction: The reduction of the biphenyl structure to introduce the dihydro component can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and reduction steps.
Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated biphenyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Fully saturated biphenyl derivatives.
Substitution Products: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one involves its interaction with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: Lacks the hydroxyl group and dihydro structure.
4-Hydroxybiphenyl: Contains a hydroxyl group but lacks the dihydro structure.
2-Hydroxybiphenyl: Similar to 4-Hydroxybiphenyl but with the hydroxyl group in a different position.
Uniqueness
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is unique due to its specific combination of a hydroxyl group and a dihydro structure, which imparts distinct chemical and biological properties.
Eigenschaften
| 92841-24-2 | |
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
3-hydroxy-2-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2 |
InChI-Schlüssel |
SVIKKVVYUBPUEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C(=O)C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



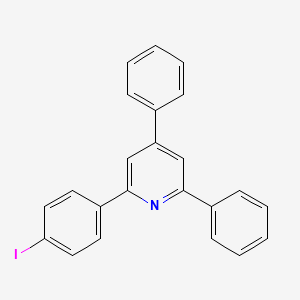

![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
